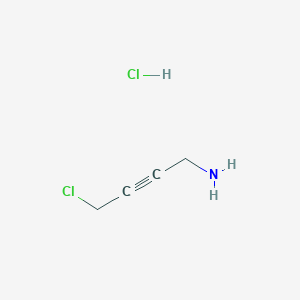

4-chlorobut-2-yn-1-amine Hydrochloride

Vue d'ensemble

Description

4-Chlorobut-2-yn-1-amine Hydrochloride is an organic compound with the molecular formula C4H7Cl2N. It is a derivative of 4-chlorobut-2-yne and is classified as an amine. This compound is typically presented as a white crystalline solid and is used as a reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride involves the reaction of 3-sulfanylbenzoic acid with this compound in the presence of N-ethyl-N,N-diisopropylamine (Hunig’s base) in isopropyl alcohol. The reaction is carried out at 120°C for 16 hours, resulting in the formation of 3-(4-aminobut-2-ynylsulfanyl)benzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the terminal position undergoes nucleophilic substitution under various conditions. This reactivity enables the synthesis of structurally diverse derivatives.

Key examples:

-

Amide formation : Reacts with carboxylic acids (e.g., thiophene-2-carboxylic acid) via EDC-mediated coupling to produce N-(4-chlorobut-2-ynyl)carboxamides. This reaction proceeds in DMF with potassium carbonate as a base .

-

Thiol substitution : Reacts with thiols (e.g., 3-sulfanylbenzoic acid) in isopropyl alcohol using Hunig’s base (N-ethyl-N,N-diisopropylamine) at 120°C for 16 hours to form sulfanyl derivatives .

Alkyne Addition Reactions

The triple bond (C≡C) participates in regioselective addition reactions, particularly in the presence of catalysts or nucleophiles.

Notable pathways:

-

Hydrohalogenation : Reacts with hydrogen halides (e.g., HCl) to form dihaloalkenes, though steric effects favor anti-Markovnikov addition.

-

Cycloadditions : Participates in [2+2] cycloadditions with electron-deficient alkenes under photochemical conditions .

Reductive and Oxidative Transformations

The alkyne and amine functionalities enable redox-driven modifications.

Experimental findings:

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond, yielding 4-chlorobutylamine derivatives .

-

Oxidation : Treatment with potassium permanganate (KMnO₄) cleaves the alkyne to form carboxylic acid derivatives, though this pathway is less explored.

Reaction Mechanism Insights

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Structure and Formula:

- Molecular Formula: C₄H₇ClN

- CAS Number: 77369-59-6

- Molecular Weight: 105.55 g/mol

Synthesis Methods:

The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. A common route is through nucleophilic substitution reactions where the chlorine atom can be replaced by other functional groups, allowing for the formation of diverse derivatives.

Chemistry

This compound serves as a crucial building block in organic synthesis, particularly for creating enzyme inhibitors and other biologically active compounds. It is utilized in:

- Synthesis of Enzyme Inhibitors: Specifically, it has been employed to develop inhibitors for enzymes such as amine oxidases, which play roles in various biochemical pathways .

Biological Research

In biological contexts, this compound has been used to modify biomolecules for research purposes:

- Bioconjugation: It allows for the attachment of functional groups to biomolecules, facilitating studies on enzyme interactions and cellular processes .

Industrial Applications

The compound finds use in the production of specialty chemicals and intermediates necessary for various industrial processes:

- Production of Growth Inhibitors: It has been noted as a precursor for synthesizing derivatives like 2,6-diamino-4-hexynoic acid, which are relevant in agricultural applications .

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a starting material for synthesizing inhibitors targeting metallo-beta-lactamases (VIM enzymes). The synthesized compounds demonstrated significant inhibitory activity, with IC50 values indicating effective inhibition at low concentrations .

| Compound | IC50 (µM) |

|---|---|

| Inhibitor A | 33 ± 9 |

| Inhibitor B | 1.6 ± 0.3 |

Case Study 2: Bioconjugation Techniques

In another study focusing on bioconjugation methods, researchers utilized this compound to attach various functional groups to proteins. The modifications allowed for enhanced stability and activity of the modified biomolecules in cellular assays, showcasing its potential in therapeutic development .

Mécanisme D'action

The mechanism of action of 4-Chlorobut-2-yn-1-amine Hydrochloride involves its reactivity as an amine and its ability to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Amino-4-chloro-2-butyne Hydrochloride: A closely related compound with similar reactivity and applications.

4-Chlorobut-2-yne: The parent compound from which 4-Chlorobut-2-yn-1-amine Hydrochloride is derived.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Activité Biologique

4-Chlorobut-2-yn-1-amine hydrochloride, a compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol, is recognized for its significant biological activity and versatility in chemical synthesis. This article delves into its biological properties, mechanisms of action, and applications in research and industry.

This compound is a hydrochloride salt derived from 4-chlorobut-2-yn-1-amine, characterized by its alkyne structure and the presence of both a halogen and an amine group. Its synthesis can be achieved through various methods, including the Stevens Rearrangement, which allows for the formation of new unsaturated amines under mild conditions. This compound serves as a building block for synthesizing enzyme inhibitors and other biologically active molecules .

The biological activity of this compound primarily stems from its reactivity as an amine. It can participate in nucleophilic substitution and addition reactions, which makes it valuable in modifying biomolecules and synthesizing novel compounds. The specific molecular targets depend on the context of its application, particularly in enzyme inhibition .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:

- Metallo-β-lactamases : this compound has been evaluated for its inhibitory effects on VIM-2, a type of metallo-β-lactamase. In enzymatic assays, it demonstrated non-competitive inhibition with a Ki value of approximately 1.5 µM, indicating its potential as a therapeutic agent against antibiotic resistance in bacteria .

Antimicrobial Properties

The compound has shown promising results in antimicrobial activity against resistant strains of E. coli. In studies, it was found to reverse the resistance of VIM-2 expressing E. coli to imipenem, suggesting that it may enhance the efficacy of existing antibiotics when used in combination therapies .

Study on Antimicrobial Efficacy

A study conducted on the efficacy of this compound against bacterial strains demonstrated that it could significantly reduce the minimum inhibitory concentration (MIC) required for imipenem against resistant strains. The results indicated that this compound could be an effective adjunct to existing antibiotic treatments .

Toxicological Assessments

Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses irritant properties and potential environmental hazards. Long-term exposure studies in animal models have shown dose-dependent increases in organ weights and tumor development in certain tissues, highlighting the need for careful handling and further investigation into its safety profile .

Applications

The unique structure and reactivity profile of this compound make it suitable for various applications:

- Synthesis of Enzyme Inhibitors : It is utilized in developing inhibitors for enzymes such as amine oxidases.

- Biological Research : The compound serves as a tool for modifying biomolecules to study biological pathways.

- Industrial Applications : It is employed in producing specialty chemicals and intermediates for various chemical processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromobut-2-yn-1-amine | Similar but with bromine instead of chlorine | Different reactivity due to bromine's larger size |

| 4-Chlorobutylamine | Lacks the triple bond | More straightforward amine properties |

| 3-Chloroaniline | Contains an aromatic ring | Different reactivity profile due to aromaticity |

The distinct combination of functionalities in this compound provides unique reactivity patterns compared to these structurally similar compounds.

Propriétés

IUPAC Name |

4-chlorobut-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVTZSFWPLLBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383550 | |

| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-59-6 | |

| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-4-chloro-2-butyne hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.